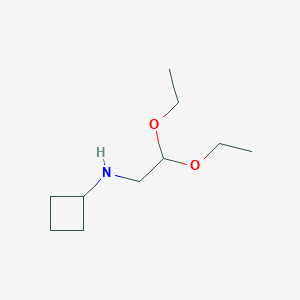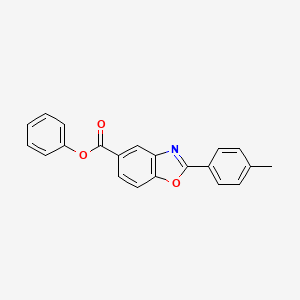
2-(4-Methylbenzylidene)cyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylbenzylidene)cyclohexanone is an organic compound with the molecular formula C22H22O. This compound is characterized by the presence of a cyclohexanone core with two 4-methylbenzylidene groups attached at the 2 and 6 positions
准备方法
The synthesis of 2-(4-Methylbenzylidene)cyclohexanone typically involves the condensation of 4-methylbenzaldehyde with cyclohexanone. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is carried out under reflux conditions . The reaction proceeds through the formation of an intermediate enolate, which then undergoes aldol condensation to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
2-(4-Methylbenzylidene)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
科学研究应用
2-(4-Methylbenzylidene)cyclohexanone has been studied for its applications in various scientific fields:
作用机制
The mechanism of action of 2-(4-Methylbenzylidene)cyclohexanone involves its interaction with specific molecular targets and pathways. For example, as a fluorescent sensor, the compound binds selectively to chromium ions, resulting in a fluorescence response . In biological systems, its antioxidant and anti-inflammatory effects are thought to be mediated through the inhibition of reactive oxygen species and the modulation of inflammatory pathways .
相似化合物的比较
2-(4-Methylbenzylidene)cyclohexanone can be compared with other similar compounds, such as:
2,6-Bis(4-methylbenzylidene)cyclohexanone: This compound has a similar structure but may differ in its reactivity and applications.
2,6-Bis(4-fluorobenzylidene)cyclohexanone: The presence of fluorine atoms can alter the compound’s electronic properties and reactivity.
2,6-Bis(4-hydroxybenzylidene)cyclohexanone: The hydroxyl groups can enhance the compound’s hydrogen bonding capabilities and solubility in water.
属性
分子式 |
C14H16O |
|---|---|
分子量 |
200.28 g/mol |
IUPAC 名称 |
2-[(4-methylphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C14H16O/c1-11-6-8-12(9-7-11)10-13-4-2-3-5-14(13)15/h6-10H,2-5H2,1H3 |
InChI 键 |
ZMOQPFKSFJYXDN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C=C2CCCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-dihydro-8H-imidazo[2,1-c][1,4]thiazine](/img/structure/B8288978.png)






![N'-acetyl-3-bromofuro[2,3-c]pyridine-5-carbohydrazide](/img/structure/B8289018.png)






